2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile
2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile
Brand Name:
Vulcanchem
CAS No.:
58632-95-4
VCID:
VC21088941
InChI:
InChI=1S/C13H14N2O3/c1-13(2,3)17-12(16)18-15-11(9-14)10-7-5-4-6-8-10/h4-8H,1-3H3/b15-11+
SMILES:
CC(C)(C)OC(=O)ON=C(C#N)C1=CC=CC=C1
Molecular Formula:
C₁₃H₁₄N₂O₃
Molecular Weight:
246.26 g/mol
2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile
CAS No.: 58632-95-4
Cat. No.: VC21088941
Molecular Formula: C₁₃H₁₄N₂O₃
Molecular Weight: 246.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58632-95-4 |
|---|---|
| Molecular Formula | C₁₃H₁₄N₂O₃ |
| Molecular Weight | 246.26 g/mol |
| IUPAC Name | tert-butyl [(Z)-[cyano(phenyl)methylidene]amino] carbonate |
| Standard InChI | InChI=1S/C13H14N2O3/c1-13(2,3)17-12(16)18-15-11(9-14)10-7-5-4-6-8-10/h4-8H,1-3H3/b15-11+ |
| Standard InChI Key | QQWYQAQQADNEIC-RVDMUPIBSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)O/N=C(\C#N)/C1=CC=CC=C1 |
| SMILES | CC(C)(C)OC(=O)ON=C(C#N)C1=CC=CC=C1 |
| Canonical SMILES | CC(C)(C)OC(=O)ON=C(C#N)C1=CC=CC=C1 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator